molecular formula C7H11IN2S B2376181 N-tert-butyl-5-iodo-1,3-thiazol-2-amine CAS No. 1514349-71-3

N-tert-butyl-5-iodo-1,3-thiazol-2-amine

Cat. No.: B2376181
CAS No.: 1514349-71-3
M. Wt: 282.14
InChI Key: NFSYCIYIFXBKQB-UHFFFAOYSA-N
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Description

N-tert-butyl-5-iodo-1,3-thiazol-2-amine is a heterocyclic compound containing nitrogen, sulfur, and iodine atomsThe compound’s molecular formula is C7H11IN2S, and it has a molecular weight of 282.15 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-5-iodo-1,3-thiazol-2-amine typically involves the reaction of tert-butylamine with 5-iodo-1,3-thiazole-2-thiol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-5-iodo-1,3-thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), bases (sodium hydroxide), solvents (ethanol, dichloromethane)

    Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane)

    Reduction: Reducing agents (lithium aluminum hydride), solvents (ether, tetrahydrofuran)

Major Products Formed

    Substitution: Various substituted thiazole derivatives

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiazolidine derivatives

Mechanism of Action

The mechanism of action of N-tert-butyl-5-iodo-1,3-thiazol-2-amine is primarily related to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound’s thiazole ring can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the iodine atom can participate in halogen bonding, further enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • N-tert-butyl-5-chloro-1,3-thiazol-2-amine
  • N-tert-butyl-5-bromo-1,3-thiazol-2-amine
  • N-tert-butyl-5-fluoro-1,3-thiazol-2-amine

Uniqueness

N-tert-butyl-5-iodo-1,3-thiazol-2-amine is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties compared to its chloro, bromo, and fluoro analogs. The iodine atom enhances the compound’s reactivity and potential for halogen bonding, making it a valuable intermediate in synthetic chemistry and a promising candidate for drug development .

Properties

IUPAC Name

N-tert-butyl-5-iodo-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11IN2S/c1-7(2,3)10-6-9-4-5(8)11-6/h4H,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFSYCIYIFXBKQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=NC=C(S1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11IN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1514349-71-3
Record name N-tert-butyl-5-iodo-1,3-thiazol-2-amine
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